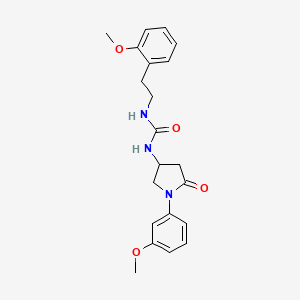
1-(2-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that can be represented as follows:
- Molecular Formula : C19H24N2O4
- IUPAC Name : this compound
The structural formula indicates the presence of methoxy groups, which are known to influence biological activity through various pathways.
Research indicates that compounds with similar structural motifs often engage in interactions with key biological targets, such as:
- Nuclear Factor Erythroid 2–Related Factor 2 (Nrf2) : This transcription factor plays a crucial role in cellular defense against oxidative stress. Compounds that activate Nrf2 can enhance the expression of antioxidant genes, thereby providing protective effects against cellular damage .
- Endocrine Modulation : Methoxy-substituted compounds have been shown to exhibit estrogenic and antiandrogenic activities. These effects may be mediated through interactions with estrogen and androgen receptors, impacting hormonal balance and related physiological processes .
Biological Activity
The biological activity of the compound can be summarized as follows:
Case Studies
- Neuroprotection in Animal Models : In a study involving rodents, administration of methoxyphenethyl derivatives demonstrated reduced oxidative stress markers in brain tissues, suggesting potential for neuroprotection against neurodegenerative diseases.
- Metabolomics Approach : Recent advancements in metabolomics have identified bioactive metabolites derived from similar compounds that modulate cellular pathways involved in inflammation and oxidative stress. This highlights the importance of metabolic profiling in understanding the compound's biological effects .
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound:
- In vitro Studies : Laboratory studies have shown that derivatives exhibit varying degrees of activity against cancer cell lines, with some displaying significant cytotoxic effects.
- Clinical Relevance : Ongoing clinical trials are investigating the efficacy of related compounds in treating chronic conditions such as diabetes and chronic kidney disease, where Nrf2 activation plays a therapeutic role .
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-8-5-7-17(13-18)24-14-16(12-20(24)25)23-21(26)22-11-10-15-6-3-4-9-19(15)28-2/h3-9,13,16H,10-12,14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKUUCUKHXHZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














